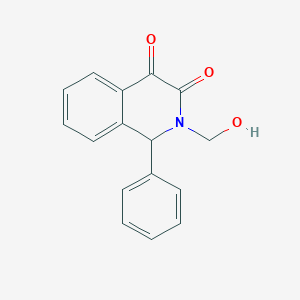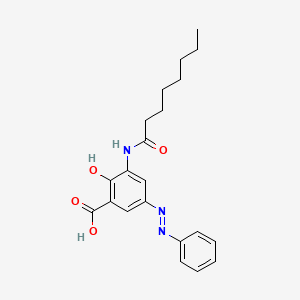
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is a complex organic compound that features a boron atom attached to a phenyl group, which is further connected to a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the formation of the pyridinium ion followed by the introduction of the boronophenyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The pyridinium ion can participate in electron transfer processes, making the compound useful in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Boronophenyl)-2,4,6-triphenylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Triphenylpyridine: Lacks both the boronophenyl group and the pyridinium ion.
Phenylboronic acid: Contains the boronophenyl group but lacks the pyridinium ion and triphenyl groups.
Uniqueness
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is unique due to the presence of both the boronophenyl group and the pyridinium ion, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Eigenschaften
| 90523-82-3 | |
Molekularformel |
C29H23BClNO2 |
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
[3-(2,4,6-triphenylpyridin-1-ium-1-yl)phenyl]boronic acid;chloride |
InChI |
InChI=1S/C29H23BNO2.ClH/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24;/h1-21,32-33H;1H/q+1;/p-1 |
InChI-Schlüssel |
OLLWZSCXYHZSFU-UHFFFAOYSA-M |
Kanonische SMILES |
B(C1=CC(=CC=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)


![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)



